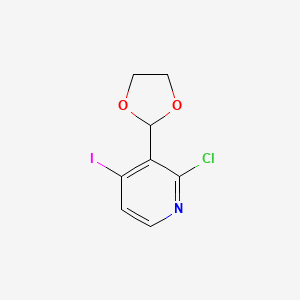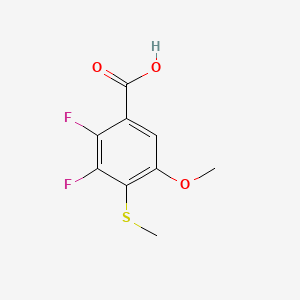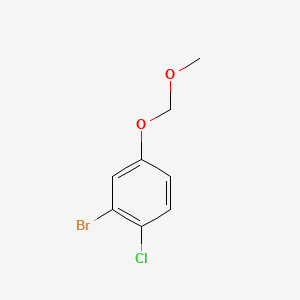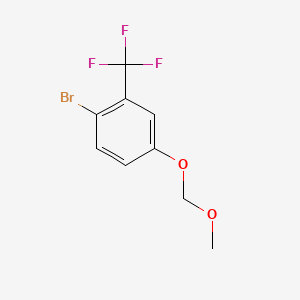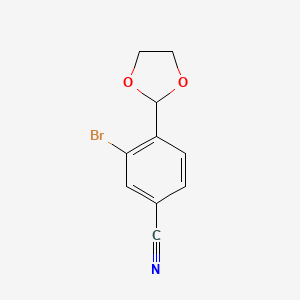
tert-Butyl (4-pentylphenyl) sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl (4-pentylphenyl) sulfide (TBPPS) is a colorless, volatile liquid with a characteristic sulfide odor. It is a member of the alkyl sulfide family and is used in a variety of applications in both industry and research. It is used as a flavoring agent and fragrance in food, as a fuel additive, and as an intermediate in the production of other chemicals. In research, it is used as a reagent in organic synthesis and as a substrate in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl (4-pentylphenyl) sulfide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a substrate in biochemical and physiological studies, and as an inhibitor of enzymes. It has also been used in studies of the mechanism of action of drugs, as a model compound for studying the effects of environmental pollutants, and as a tool for studying the structure and function of proteins.
Wirkmechanismus
Tert-Butyl (4-pentylphenyl) sulfide is known to act as an inhibitor of enzymes, including cytochrome P450 enzymes. It has been shown to inhibit the activity of several cytochrome P450 isoforms, including CYP2B6, CYP2C9, and CYP3A4. It has also been found to inhibit the activity of other enzymes, such as cytochrome c oxidase and xanthine oxidase.
Biochemical and Physiological Effects
tert-Butyl (4-pentylphenyl) sulfide has been shown to have a variety of biochemical and physiological effects. It has been found to increase the production of reactive oxygen species, which can lead to oxidative stress. It has also been found to have an inhibitory effect on the activity of cytochrome P450 enzymes, which can lead to changes in drug metabolism. In addition, it has been found to have an inhibitory effect on the activity of other enzymes, such as cytochrome c oxidase and xanthine oxidase.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl (4-pentylphenyl) sulfide has several advantages as a reagent in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable and non-toxic. It also has a low vapor pressure, which makes it suitable for use in closed systems. However, it is also volatile and has a low boiling point, which can make it difficult to use in certain experiments. In addition, it has a strong odor, which can be a nuisance in some experiments.
Zukünftige Richtungen
The future of tert-Butyl (4-pentylphenyl) sulfide research is promising. It has been used in a variety of studies and has been found to have a wide range of effects on biochemical and physiological processes. Additionally, it has potential applications in drug development and environmental studies. Some possible future directions for research include the development of more efficient synthesis methods, the study of its effects on other enzymes, and the development of methods to reduce its volatility and odor.
Synthesemethoden
Tert-Butyl (4-pentylphenyl) sulfide is produced by the reaction of 4-pentylphenol and sulfur dioxide in the presence of an acid catalyst. The reaction is carried out at elevated temperatures and pressures, and the product is then purified by distillation. The yield of the reaction is typically high, and the product is relatively pure.
Eigenschaften
IUPAC Name |
1-tert-butylsulfanyl-4-pentylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24S/c1-5-6-7-8-13-9-11-14(12-10-13)16-15(2,3)4/h9-12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPHDAJUCGJIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)SC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-pentylphenyl) sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

